n-(2-Chloroethyl)aniline hydrochloride
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Overview
Description
n-(2-Chloroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H10Cl2N. It is a crystalline solid that is soluble in water and other polar solvents. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-(2-Chloroethyl)aniline hydrochloride can be synthesized through the reaction of aniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5NH2+ClCH2CH2OH+HCl→C6H5NHCH2CH2Cl⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
n-(2-Chloroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form N-(2-chloroethyl)-nitrosoaniline.
Reduction Reactions: The nitro group can be reduced to form N-(2-chloroethyl)-phenylenediamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: N-(2-hydroxyethyl)-aniline.
Oxidation: N-(2-chloroethyl)-nitrosoaniline.
Reduction: N-(2-chloroethyl)-phenylenediamine.
Scientific Research Applications
n-(2-Chloroethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of n-(2-Chloroethyl)aniline hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, proteins, and other cellular components, leading to the inhibition of cellular processes. This alkylation can result in the disruption of DNA replication and transcription, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-morpholine hydrochloride
- N-(2-chloroethyl)-dimethylamine hydrochloride
- N-(2-chloroethyl)-piperidine hydrochloride
Uniqueness
n-(2-Chloroethyl)aniline hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to form stable covalent bonds with nucleophilic sites makes it a valuable tool in chemical synthesis and biological research.
Properties
Molecular Formula |
C8H11Cl2N |
---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
N-(2-chloroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H |
InChI Key |
XDIAKJUNGXNVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCl.Cl |
Origin of Product |
United States |
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